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molecular formula C8H8Cl2N2O B140571 2-(3,4-Dichlorophenyl)acetohydrazide CAS No. 129564-33-6

2-(3,4-Dichlorophenyl)acetohydrazide

Cat. No. B140571
M. Wt: 219.06 g/mol
InChI Key: BDVLLZFPIPICSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063080B2

Procedure details

A solution of (3,4-dichloro-phenyl)-acetic acid methyl ester (44.7 mmol) and hydrazine (447 mmol) in ethanol (100 mL) was stirred at 80° C. for 18 h. After it was cooled to room temperature and concentrated in vacuo, the crude product was purified by crystallization in ethanol to give (3,4-dichloro-phenyl)-acetic acid hydrazide (43 mmol).
Quantity
44.7 mmol
Type
reactant
Reaction Step One
Quantity
447 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[NH2:14][NH2:15]>C(O)C>[Cl:12][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([NH:14][NH2:15])=[O:2])[CH:10]=[CH:9][C:8]=1[Cl:11]

Inputs

Step One
Name
Quantity
44.7 mmol
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
447 mmol
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by crystallization in ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43 mmol
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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